molecular formula C34H66O4 B593276 12-Pahsa CAS No. 1997286-65-3

12-Pahsa

Cat. No.: B593276
CAS No.: 1997286-65-3
M. Wt: 538.9 g/mol
InChI Key: XXHBLSWAKHZVLN-UHFFFAOYSA-N
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Description

12-PAHSA (12-palmitic acid ester of hydroxy stearic acid) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids implicated in metabolic regulation . Structurally, it consists of palmitic acid esterified at the 12th carbon of hydroxy stearic acid. FAHFAs are dynamically regulated by fasting, high-fat diets, and insulin sensitivity, with this compound being particularly enriched in adipose tissue of glucose-tolerant AG4OX mice (overexpressing GLUT4) compared to wild-type mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-PAHSA involves the esterification of palmitic acid with 12-hydroxystearic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial processes would likely employ continuous flow reactors and advanced purification techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

12-PAHSA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound to study esterification and lipid chemistry.

    Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Explored for its anti-diabetic and anti-inflammatory properties, making it a potential therapeutic agent for metabolic disorders.

    Industry: Potential applications in the development of functional foods and nutraceuticals

Mechanism of Action

12-PAHSA exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structural Isomerism and Regioisomer Variants

FAHFAs are categorized into families (e.g., PAHSA, OAHSA, SAHSA) based on their acyl chains and hydroxy fatty acid positions. Key structural analogs of 12-PAHSA include:

  • 5-PAHSA : Ester bond at the 5th carbon of hydroxy stearic acid.
  • 9-PAHSA : Ester bond at the 9th carbon.
  • 13/12-PAHSA : A regioisomeric pair often co-detected due to analytical challenges in distinguishing them .

Table 1: Structural Comparison of PAHSA Regioisomers

Compound Ester Position Abundance in Human Plasma* Metabolic Stability (CEL Hydrolysis Rate)*
5-PAHSA 5 Low (<="" in="" rat="" td="" wat)=""> Slowest
9-PAHSA 9 Moderate Intermediate
This compound 12 High (AG4OX mice) Fastest
13/12-PAHSA 13/12 High (human plasma) Not reported

*LOQ = Limit of Quantitation; WAT = White Adipose Tissue.

Table 2: Hydrolysis Rates of FAHFAs by CEL

Compound Relative Hydrolysis Rate
This compound 100% (Reference)
9-PAHSA ~60%
5-PAHSA ~20%
9-OAHSA ~150%

Tissue-Specific Distribution and Disease Associations

  • Adipose Tissue : this compound is upregulated in AG4OX mice, while 9-OAHSA dominates in golden hamster WAT . In breast cancer (BC), 12-PDAHPA (saturated FAHFA) is downregulated, whereas unsaturated isomers (9-OAHSA, 11-OAHSA) are elevated in tumors .
  • Serum vs. Tissue : In BC patients, serum PAHSAs (including this compound) are reduced, but tissue levels show mixed trends, highlighting compartment-specific regulation .

Table 3: FAHFA Levels in Disease Models

Condition This compound 9-OAHSA 5-PAHSA
AG4OX Mice WAT ↑ 2–3x Not detected <="" td="">
Breast Cancer Tissue ↓ (Serum) ↑ (Tissue) ↓ (Serum)
Insulin Resistance Not reported Not reported

Biological Activity

12-Pahsa (12-palmitic acid hydroxy stearic acid) is a member of the fatty acid hydroxy fatty acid (FAHFA) family, which has garnered attention for its potential biological activities, particularly in metabolic and inflammatory pathways. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of FAHFAs

FAHFAs are endogenous lipids that play significant roles in metabolic regulation and inflammation. They are known to improve insulin sensitivity and glucose tolerance, making them potential candidates for treating metabolic disorders such as Type 2 diabetes. Among these compounds, this compound has shown promise in various biological assays, particularly concerning its effects on glucose metabolism and inflammation.

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and its influence on key metabolic pathways:

  • Insulin Sensitivity : Studies indicate that this compound enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This effect is believed to be mediated by the activation of GPR40, which plays a crucial role in insulin signaling pathways .
  • Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by attenuating the secretion of pro-inflammatory cytokines in immune cells. This mechanism is particularly relevant in the context of obesity-related inflammation, where FAHFAs can reduce adipose tissue inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can activate autophagy and reduce oxidative stress in various cell types. For instance, treatment with this compound has been shown to decrease reactive oxygen species (ROS) levels in neuronal cells under diabetic conditions, suggesting a neuroprotective role .

In Vivo Studies

In vivo experiments using mouse models have provided further insights into the biological effects of this compound:

  • Glucose Metabolism : Administration of this compound improved glucose tolerance and insulin sensitivity in high-fat diet-fed mice without affecting body weight. This suggests that this compound may enhance insulin action by suppressing lipolysis in adipose tissue .
  • Cognitive Function : Notably, studies have indicated that this compound may also improve cognitive function in diabetic mice, potentially offering therapeutic benefits for diabetes-related cognitive decline .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Diabetes Management : A study involving diabetic mice showed that administration of this compound led to significant improvements in glucose homeostasis and reduced markers of inflammation, suggesting its utility as a therapeutic agent for managing diabetes .
  • Neuroprotection : Research focusing on neuronal cells has demonstrated that this compound can enhance autophagic processes, thereby protecting against oxidative stress-induced damage. This finding points to its potential role in treating neurodegenerative conditions associated with diabetes .

Comparative Analysis of FAHFAs

The following table summarizes the biological activities and effects of various FAHFAs, including this compound:

CompoundEffects on Insulin SensitivityAnti-inflammatory PropertiesNeuroprotective Effects
5-PAHSA Significant improvementYesModerate
9-PAHSA Moderate improvementYesLimited
This compound Significant improvementYesSignificant

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing 12-PAHSA in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves esterification reactions between hydroxy fatty acids and fatty acid precursors. Key steps include:

  • Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate this compound from byproducts.
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the ester bond and chain length (e.g., 1H^{1}\text{H}-NMR for proton environments, 13C^{13}\text{C}-NMR for carbon backbone) .
  • Validation : Compare synthesized compounds with commercial standards using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to ensure structural fidelity .

Q. What analytical techniques are optimal for detecting and quantifying this compound in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:

  • Sample Preparation : Lipid extraction via Folch or Bligh-Dyer methods, followed by solid-phase extraction (SPE) to reduce matrix interference.
  • Instrument Parameters : Use reverse-phase C18 columns and multiple reaction monitoring (MRM) modes targeting specific ion transitions (e.g., m/z 537 → 255 for this compound) .
  • Quantification : Normalize data using internal standards (e.g., deuterated FAHFAs) to account for ionization efficiency variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of this compound across different model systems?

  • Methodological Answer : Systematic reviews and meta-analyses are critical. Steps include:

  • Data Harmonization : Standardize variables such as dosage (e.g., µmol/kg vs. mg/kg), administration routes (oral vs. intraperitoneal), and model organisms (mice vs. human cell lines).
  • Bias Assessment : Apply tools like the SYRCLE risk-of-bias checklist for animal studies to evaluate experimental rigor .
  • Mechanistic Validation : Conduct comparative in vitro assays (e.g., insulin secretion in pancreatic β-cells vs. adipocyte glucose uptake) to isolate tissue-specific effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Use a combinatorial chemistry approach:

  • Analog Design : Modify alkyl chain lengths (e.g., 5-PAHSA vs. This compound) or introduce double bonds (e.g., 12-OAHS) to assess hydrophobicity and receptor binding .
  • High-Throughput Screening : Employ surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities to targets like GPR120.
  • Computational Modeling : Perform molecular dynamics simulations to predict ligand-receptor interactions and validate findings with mutagenesis studies .

Q. How should researchers address variability in this compound stability during long-term storage or in vivo studies?

  • Methodological Answer : Stability testing under controlled conditions is essential:

  • Storage Protocols : Store samples at -80°C under nitrogen to prevent oxidation. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months).
  • In Vivo Monitoring : Use stable isotope-labeled tracers (e.g., 13C^{13}\text{C}-12-PAHSA) to track pharmacokinetics and metabolite formation in real time .
  • Statistical Adjustments : Apply mixed-effects models to account for batch-to-batch variability in longitudinal studies .

Q. Methodological Frameworks for Study Design

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

  • Example : "Does this compound (Intervention) improve insulin sensitivity (Outcome) in obese murine models (Population) compared to rosiglitazone (Comparison)?" .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting:

  • Data Transparency : Include raw chromatograms, NMR spectra, and statistical code in supplementary materials.
  • Reagent Metadata : Specify vendor names, catalog numbers, and purity levels for all chemicals .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50_{50} values. For multiplex assays (e.g., cytokine panels), apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How should conflicting bioactivity data from high-content screening (HCS) assays be reconciled?

  • Methodological Answer : Implement orthogonal validation:

  • Primary Screen : Use HCS for rapid profiling (e.g., lipid droplet formation in adipocytes).
  • Secondary Assays : Confirm hits with qPCR (e.g., PPARγ expression) or Seahorse extracellular flux analyses for mitochondrial respiration .

Properties

IUPAC Name

12-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBLSWAKHZVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271510
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1997286-65-3
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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